molecular formula C10H9NO4 B1332727 (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid CAS No. 28173-23-1

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B1332727
CAS No.: 28173-23-1
M. Wt: 207.18 g/mol
InChI Key: AZQFAMKEDIARJR-WAYWQWQTSA-N
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Description

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to an amino group, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid typically involves the condensation of 4-hydroxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Hydroxyaniline+Maleic Anhydride(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid\text{4-Hydroxyaniline} + \text{Maleic Anhydride} \rightarrow \text{this compound} 4-Hydroxyaniline+Maleic Anhydride→(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or alkylated products.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its structural features.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amino and carbonyl groups can participate in various interactions, including covalent bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • 4-((4-Methoxyphenyl)amino)-4-oxobut-2-enoic acid
  • 3-((4-Hydroxyphenyl)amino)propanoic acid

Comparison:

  • 4-((4-Methoxyphenyl)amino)-4-oxobut-2-enoic acid: This compound has a methoxy group instead of a hydroxy group, which can affect its reactivity and interaction with biological targets.
  • 3-((4-Hydroxyphenyl)amino)propanoic acid: This compound has a shorter carbon chain, which can influence its physical properties and biological activity.

Properties

IUPAC Name

(Z)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQFAMKEDIARJR-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364344
Record name (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28173-23-1
Record name NSC47507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper highlights that (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid (3) was generated through an unusual ring opening reaction of N-(4-hydroxyphenyl)maleimide (2). Can you elaborate on the spectroscopic data that supports this conclusion?

A1: The paper primarily focuses on the misinterpretation of data in the original study attempting to synthesize (E)-phenylazo-3-N-(4-hydroxyphenyl)maleimide (1) []. While it mentions the formation of this compound (3) through an unexpected ring-opening reaction of N-(4-hydroxyphenyl)maleimide (2), it does not delve into the specific spectroscopic evidence confirming the structure of (3). Further investigation into related studies or the authors' subsequent work may provide more detailed spectroscopic data.

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